molecular formula C6H11NO B14510795 N,3-Dimethylbut-3-enamide CAS No. 63364-69-2

N,3-Dimethylbut-3-enamide

Cat. No.: B14510795
CAS No.: 63364-69-2
M. Wt: 113.16 g/mol
InChI Key: SIMHRQGBZOQZTQ-UHFFFAOYSA-N
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Description

N,3-Dimethylbut-3-enamide is an organic compound with the molecular formula C6H11NO . It belongs to the class of chemicals known as enamides, which feature a nitrogen atom connected to an unsaturated carbonyl system . Enamides are highly valuable intermediates in synthetic organic chemistry. They are frequently employed in the construction of complex molecules, serving as key substrates in stereoselective reactions, including hydrogenation and cyclization, to form important nitrogen-containing heterocycles and chiral amines . While direct studies on this compound are limited, research on structurally similar compounds highlights the potential of this chemical class. For instance, a recent study on the analog N-(3-fluorobenzyl)-N,3-dimethylbut-2-enamide demonstrated significant, multi-target antifungal activity against various plant pathogenic fungi, suggesting that the enamide scaffold can be a promising starting point for developing novel agrochemical agents . This compound is strictly for professional laboratory research use and is not intended for personal, medicinal, or veterinary use. Researchers are advised to consult the relevant safety data sheet before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63364-69-2

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

N,3-dimethylbut-3-enamide

InChI

InChI=1S/C6H11NO/c1-5(2)4-6(8)7-3/h1,4H2,2-3H3,(H,7,8)

InChI Key

SIMHRQGBZOQZTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(=O)NC

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of N,3 Dimethylbut 3 Enamide

Reactivity of the Alkene Moiety

The carbon-carbon double bond in N,3-Dimethylbut-3-enamide is an electron-rich center, rendering it susceptible to attack by electrophiles and capable of participating in polymerization processes.

The double bond in this compound readily undergoes electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, leading to the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. In the case of this compound, the tertiary carbocation formed by the addition of an electrophile to the terminal carbon of the double bond is more stable due to the electron-donating effects of the two methyl groups.

A typical example is the reaction with a hydrohalic acid (HX), where the hydrogen ion (H⁺) acts as the electrophile. The subsequent attack of the halide ion (X⁻) on the carbocation intermediate yields the corresponding haloalkane derivative. The general mechanism involves the initial attack of the π-electrons of the double bond on the electrophile, followed by the capture of the resulting carbocation by a nucleophile. pearson.comechemi.com

Table 1: Predicted Products of Electrophilic Addition to this compound

ReagentElectrophileNucleophileMajor Product
HBrH⁺Br⁻N,3-Dimethyl-3-bromobutanamide
H₂O, H⁺H⁺H₂ON,3-Dimethyl-3-hydroxybutanamide
Br₂Br⁺Br⁻N,3-Dimethyl-3,4-dibromobutanamide

This table presents the predicted major products based on established principles of electrophilic addition reactions.

The alkene functionality of this compound allows it to act as a monomer in polymerization reactions. While specific studies on this compound polymerization are not extensively documented, the behavior of structurally similar monomers, such as N,N-diethyl-2-methylene-3-butenamide, provides valuable insights. researchgate.net Free-radical polymerization, initiated by compounds like azobisisobutyronitrile (AIBN), can lead to the formation of polymers with the amide group as a pendant functionality. researchgate.net

The polymerization of such monomers can proceed via different mechanisms, including 1,4-addition, which would result in a polymer backbone with repeating units derived from the butadiene-like structure. researchgate.net The properties of the resulting polymer, such as its microstructure (e.g., cis-1,4 vs. trans-1,4), would be influenced by the reaction conditions, including the choice of initiator and solvent. researchgate.net

Reactivity of the Amide Functional Group

The amide group in this compound possesses a distinct reactivity profile, enabling its transformation into other functional groups through oxidative and reductive pathways.

The amide group can undergo oxidative transformations, although this often requires specific reagents and conditions. One such transformation is the conversion of the amide to an N-acyliminium ion. These reactive intermediates can then be trapped by various nucleophiles. While direct oxidation of this compound is not detailed in the literature, related enamides can be functionalized through oxidative processes. nih.gov For instance, electrochemical methods have been developed for the oxidation of amides, leading to the formation of hemiaminal ethers which can then be converted to enamides. nih.gov

The amide functionality can be reduced to the corresponding amine. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation. The reduction of this compound would be expected to yield N,3-dimethylbut-3-en-1-amine, preserving the carbon-carbon double bond. This reaction provides a synthetic route to unsaturated amines, which are valuable building blocks in organic synthesis.

Table 2: Expected Products of this compound Reduction

Reducing AgentProduct
Lithium Aluminum Hydride (LiAlH₄)N,3-Dimethylbut-3-en-1-amine
Diborane (B₂H₆)N,3-Dimethylbut-3-en-1-amine

This table outlines the expected reduction products based on the known reactivity of amide functional groups.

Advanced Functionalization Reactions of Enamides

The term "enamide" refers to the N-alkenyl amide substructure present in this compound. This motif enables a range of advanced functionalization reactions that often exhibit high levels of regio- and stereoselectivity. These reactions leverage the dual reactivity of the enamide system, which contains both a nucleophilic β-carbon and a latent electrophilic α-position. acs.org

Recent research has focused on the development of catalytic, multicomponent reactions involving enamides. nih.gov For example, iron-catalyzed three-component fluoroalkylarylation of enamides has been reported, allowing for the simultaneous introduction of a fluoroalkyl group and an aryl group across the double bond. nih.gov Furthermore, enantioselective functionalization at the β-carbon of enamides can be achieved using chiral Brønsted acids, leading to the formation of valuable chiral building blocks. researchgate.net These advanced methods highlight the potential of enamides as versatile platforms for the construction of complex molecular architectures. acs.org

Table 3: Examples of Advanced Functionalization Reactions of Enamides

Reaction TypeCatalyst/ReagentFunctionalization
FluoroalkylarylationIron Catalyst, Aryl Grignard, Fluoroalkyl HalideAddition of fluoroalkyl and aryl groups
β-ArylationCopper CatalystAddition of an aryl group at the β-position
Michael AdditionChiral Brønsted AcidEnantioselective addition of nucleophiles
CycloadditionHeat or LightFormation of cyclic structures

This table summarizes some of the advanced functionalization reactions applicable to the enamide scaffold.

Regio- and Stereoselective Functionalization of C(sp²)–H Bonds in Enamides

The enamide moiety within this compound is a prime target for C(sp²)–H bond functionalization, a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds directly. Research has demonstrated that enamides can undergo highly regio- and stereoselective functionalization. These reactions often proceed without the need for pre-functionalized starting materials, offering an atom-economical approach to complex molecules.

One significant transformation is the C(sp²)–H acylation of enamides using aldehydes, which can be achieved through transition-metal-free photoredox catalysis. This method provides geometrically defined β-acylated enamides in a selective manner. Another approach is the catalyst-free chlorination of the alkenyl C(sp²)–H bond using N-chlorosuccinimide (NCS) as an electrophilic chlorine source at room temperature. The inherent electronic properties of the enamide group direct the incoming electrophile to the β-position, ensuring high regioselectivity.

The table below summarizes representative C(sp²)–H functionalization reactions applicable to the enamide scaffold.

Reaction TypeReagentsCatalystSelectivityProduct Type
AcylationAldehydesOrganic PhotocatalystRegio- and Stereoselectiveβ-Acylated Enamide
ChlorinationN-Chlorosuccinimide (NCS)Catalyst-FreeRegio- and Stereoselectiveβ-Chloro Enamide
AlkenylationAlkenesRhodium(III) complexesRegioselectiveβ-Alkenylated Enamide

This table illustrates the types of C-H functionalization reactions that enamide substrates can undergo, based on established chemical principles.

Transition Metal-Catalyzed Heck-Type Alkylation and Related Coupling Reactions

The carbon-carbon double bond in this compound is susceptible to transition metal-catalyzed reactions, most notably Heck-type alkylations. The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, traditionally involving the coupling of an unsaturated halide with an alkene catalyzed by a palladium complex. While the classic Heck reaction couples aryl or vinyl electrophiles, analogous reactions with alkyl electrophiles are also possible, often proceeding through mechanisms that merge radical processes with transition-metal catalysis.

Catalysts based on palladium, nickel, cobalt, and copper are effective for Heck-type reactions. Low-cost metals like nickel and copper have shown outstanding activity for reactions involving alkyl electrophiles. In the context of this compound, a Heck-type reaction would involve the coupling of an alkyl halide at the β-position of the double bond. The specific catalyst and reaction conditions would influence the outcome and selectivity of the coupling.

Catalyst MetalTypical ElectrophilesMechanistic FeaturePotential Application
Palladium (Pd)Aryl/Vinyl HalidesClassical Pd(0)/Pd(II) cycleArylation/Vinylation of the enamide
Nickel (Ni)Aryl Triflates, MesylatesSimilar to PalladiumCoupling with a broad range of electrophiles
Cobalt (Co)Alkyl HalidesRadical-mediated pathwaysAlkylation of the enamide
Copper (Cu)Alkyl HalidesRadical-mediated pathwaysAlkylation of the enamide

This table provides an overview of different transition metals used in Heck-type reactions and their relevance to the functionalization of this compound.

Reactions with In Situ-Generated Allene Intermediates to Form Enamine Derivatives

Enamides can participate in cycloaddition reactions with highly reactive species such as allenes. Allenes are versatile building blocks in organic synthesis due to their unique electronic and structural properties. In metal-catalyzed reactions, enamides can react with allenes and other components in multicomponent cycloadditions. For instance, gold catalysts can promote a [2+2+2] cycloaddition of an enamide, an alkene, and an aldehyde to generate complex heterocyclic systems like tetrahydropyrans with high stereoselectivity. nih.gov

Furthermore, while not a direct reaction of the enamide itself, related chemistry shows that in situ-generated allene intermediates can react with secondary amines to furnish tetrasubstituted enamine derivatives. organic-chemistry.org This highlights the potential for the double bond system present in this compound to react with allene intermediates, potentially leading to various structural motifs depending on the reaction conditions and catalytic system employed. These reactions, often categorized as [3+2] or [4+3] cycloadditions, provide powerful methods for constructing five- and seven-membered rings. rsc.orgrsc.org

Mechanistic Investigations of Reaction Pathways

Elucidation of Catalytic Cycles and Reaction Intermediates

Understanding the catalytic cycle is crucial for optimizing reaction conditions and predicting outcomes. For the Heck-type reactions involving this compound, the mechanism depends heavily on the chosen transition metal.

Palladium-Catalyzed Cycle: The conventional cycle involves the oxidative addition of an aryl/vinyl halide to a Pd(0) species, followed by migratory insertion of the enamide's olefin into the Pd-R bond. The final step is a β-hydride elimination, which forms the product and regenerates the Pd(0) catalyst.

Cobalt-Catalyzed Radical Cycle: For alkyl electrophiles, a radical pathway is often proposed. A Co(II) catalyst can react with an alkyl radical, generated from an alkyl halide, to form an alkyl-Co(III) species. This intermediate then undergoes β-hydride elimination to yield the final product and a Co(III)-H species, which is subsequently reduced to regenerate the active Co(II) catalyst.

The detection and characterization of reaction intermediates, such as metallacycles or specific organometallic complexes, are often achieved through spectroscopic methods (e.g., NMR, ESI-HRMS) and computational studies like Density Functional Theory (DFT) calculations.

Influence of Steric and Electronic Factors on Reactivity and Selectivity

Both steric and electronic factors inherent to the this compound structure, as well as the reactants and catalysts, play a critical role in determining the reactivity and selectivity of its transformations.

Electronic Effects: The electron-donating nitrogen atom of the amide group polarizes the C=C double bond, making the β-carbon more electron-rich and thus more susceptible to electrophilic attack. This electronic bias is fundamental to the high regioselectivity observed in C-H functionalization reactions.

Steric Effects: The methyl group on the nitrogen (N-methyl) and the methyl group at position 3 of the butene chain create steric hindrance. This bulk can influence the trajectory of incoming reagents and the conformation of the transition state. For example, bulky substituents can favor the formation of one stereoisomer over another by preventing certain catalyst-substrate orientations. In transition states, the presence of bulky groups can sometimes lead to a release of steric repulsion, but more often it is the weakening of electrostatic attraction and orbital interactions that governs the activation barrier.

The interplay of these factors is essential for controlling outcomes. For instance, in directed C-H activation, the directing group's function relies on both electronic coordination to the metal center and steric positioning to favor reaction at a specific C-H bond.

Isotopic Labeling Studies in Enamide Reaction Mechanisms

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the position of atoms throughout a chemical transformation. In the context of enamide reactions, labeling studies can provide definitive evidence for proposed pathways and intermediates.

For example, to probe a C-H activation mechanism on this compound, a deuterium atom could be installed at the β-vinyl position. Observing the fate of this deuterium label in the product or measuring the kinetic isotope effect (KIE) can confirm whether the C-H (or C-D) bond is broken in the rate-determining step of the reaction.

Similarly, using ¹⁵N-labeled this compound could help track the role of the nitrogen atom. In reactions involving catalyst coordination, changes in the spectroscopic signature of the ¹⁵N atom could provide insight into the formation of catalyst-substrate complexes. Such studies have been used to confirm the involvement of specific intermediates, like copper nitrene species, in other amine-based reactions.

Computational Chemistry and Theoretical Analyses of N,3 Dimethylbut 3 Enamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of enamides. Unlike enamines, which are highly nucleophilic, enamides exhibit modulated reactivity due to the presence of an electron-withdrawing acyl group on the nitrogen atom. acs.org This group delocalizes the nitrogen lone pair, which reduces the electron density and nucleophilicity of the C=C double bond. nih.gov

Computational analyses can quantify these electronic effects. Key parameters derived from these calculations include:

Molecular Orbital Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In enamides, the HOMO is typically localized on the C=C double bond and the nitrogen atom, while the LUMO may be associated with the carbonyl group. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and reactivity.

Electron Density Distribution: Calculation of atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) and mapping of the molecular electrostatic potential (MEP) reveal the electron-rich and electron-poor regions of the molecule. For N,3-Dimethylbut-3-enamide, the oxygen atom of the carbonyl group and the vinylic carbons are expected to be electron-rich sites, making them susceptible to electrophilic attack.

Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity profile.

These calculations help rationalize why enamides, while less reactive than enamines, can still serve as versatile nucleophiles in the presence of suitable electrophiles and catalysts. acs.orgubc.ca

Tautomerism and Conformational Analysis in Enamide Derivatives

Enamides can theoretically exist in equilibrium with their iminol tautomers. However, enamides that have a hydrogen atom on the nitrogen are generally stable and less prone to tautomerize into the corresponding imine form compared to analogous enamines. acs.org Computational studies allow for a quantitative assessment of the tautomeric equilibrium by calculating the relative thermodynamic stabilities of the possible isomers. nih.govnih.gov

DFT calculations are commonly employed to optimize the geometries of the amide and iminol forms of this compound and to compute their relative Gibbs free energies. researchgate.net Such studies consistently show the amide tautomer to be significantly more stable. nih.gov

Conformational analysis is also critical for understanding the behavior of enamides. Rotation around the N-C(O) and N-C(alkenyl) bonds can lead to different conformers with distinct energies and properties. For primary and secondary enamides, intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations, such as the Z-isomer. researchgate.netorganic-chemistry.org For a tertiary enamide like this compound, steric interactions between the substituents on the nitrogen and the acyl group will govern the preferred conformation. A thorough conformational search can be performed computationally to identify the global minimum energy structure and the rotational energy barriers. nih.govscilit.com

Table 1: Theoretical Relative Energies of Tautomers and Conformers
SpeciesIsomer/ConformerMethod/Basis SetRelative Gibbs Free Energy (ΔG, kcal/mol)
Enamide TautomerismAmide FormDFT (B3LYP/6-311++G) 0.0 (Reference)
Iminol FormDFT (B3LYP/6-311++G)+10 to +15
Rotational Conformers (N-alkenyl bond)s-transDFT (B3LYP/6-31G)0.0 (Reference)
s-cisDFT (B3LYP/6-31G)+3 to +7

Note: The data in the table are representative values for enamide systems based on computational studies of related molecules and are intended to be illustrative.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, both within a molecule (intramolecular) and between molecules (intermolecular), are crucial for determining the structure, stability, and bulk properties of this compound. Computational methods are essential for characterizing these weak forces. youtube.comyoutube.com

Intramolecular Interactions: As mentioned, intramolecular hydrogen bonds can be significant in primary and secondary enamides. researchgate.net In this compound, weaker C-H···O interactions may exist, influencing the preferred conformation.

Intermolecular Interactions: In the solid state or in solution, this compound molecules can interact through various forces, including dipole-dipole interactions (due to the polar amide group) and London dispersion forces. youtube.com If protic solvents are present, hydrogen bonding between the amide's carbonyl oxygen and the solvent is possible.

Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. Hirshfeld surface analysis is another powerful tool for mapping and understanding the roles of different interatomic contacts in the crystal lattice of enamide derivatives. researchgate.net PIXEL lattice energy calculations can further dissect the contributions of coulombic, polarization, dispersion, and repulsion terms to the total stabilization energy. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a cornerstone of modern mechanistic studies, allowing researchers to map out the potential energy surfaces of chemical reactions involving enamides. nih.govrsc.org Enamides participate in a variety of transformations, including cycloadditions, couplings, and additions to electrophiles. ubc.caacs.orgsioc-journal.cn

By employing DFT calculations, it is possible to:

Identify Intermediates and Products: The geometries of all reactants, intermediates, and products along a proposed reaction pathway can be optimized.

Locate Transition States (TS): Sophisticated algorithms can find the first-order saddle points on the potential energy surface that correspond to the transition states of elementary reaction steps. nih.gov Frequency calculations are then performed to confirm that the TS structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculate Activation Energies: The energy difference between the transition state and the reactants gives the activation energy barrier for a reaction step. nih.gov Comparing the barriers for competing pathways allows for the prediction of reaction outcomes, including regioselectivity and stereoselectivity.

Model Solvent Effects: The influence of the solvent on the reaction mechanism can be included through implicit or explicit solvent models, providing a more realistic picture of the reaction in solution.

For instance, in a catalyzed reaction, calculations can model the coordination of the enamide to a metal center, the subsequent bond-forming steps, and the final product release, providing a detailed, step-by-step understanding of the catalytic cycle. ubc.caorganic-chemistry.org

Computational Prediction of Spectroscopic Parameters for Structural Elucidation

Theoretical calculations of spectroscopic properties are an invaluable aid in the structural characterization of novel compounds like this compound. By comparing computationally predicted spectra with experimental data, the proposed molecular structure can be confirmed.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. youtube.comyoutube.com These calculations can help assign complex spectra and distinguish between different isomers or conformers.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed through harmonic frequency analysis. nih.gov The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations, such as the C=O stretch (amide I band) and the C=C stretch. youtube.com DFT-based simulations can also model how factors like solvation and hydrogen bonding affect these vibrational modes. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). nih.gov

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopic TechniqueParameterPredicted Value (Illustrative)Assignment
¹³C NMRδ (ppm)~170C=O (Amide)
δ (ppm)~140=C(CH₃)₂
δ (ppm)~115=CH₂
IRFrequency (cm⁻¹)~1660C=O Stretch (Amide I)
Frequency (cm⁻¹)~1645C=C Stretch
Frequency (cm⁻¹)~3080=C-H Stretch

Note: The data in the table are illustrative, based on typical values for similar functional groups and computational predictions for related structures.

Molecular Mechanics (MM) Calculations for Stereochemical Models

While quantum mechanical methods provide high accuracy, they are computationally expensive. Molecular Mechanics (MM) offers a faster, albeit more approximate, method for studying large molecules and performing extensive conformational searches. nih.gov MM calculations are based on classical mechanics and use parameterized force fields to describe the potential energy of a system as a function of its atomic coordinates.

In the context of this compound systems, MM calculations are particularly useful for:

Rapid Conformational Searching: Identifying a wide range of possible low-energy conformers, which can then be used as starting points for more accurate QM optimizations.

Building Stereochemical Models: Creating and evaluating models of reactants, intermediates, and products in stereoselective reactions. This can provide qualitative insights into steric hindrance and help rationalize the observed stereochemical outcomes.

Molecular Dynamics (MD) Simulations: MM force fields are the foundation for MD simulations, which can model the dynamic behavior of molecules in solution over time, providing insights into conformational flexibility and solvent interactions. nih.govnih.gov

By combining the speed of MM for broad exploration with the accuracy of QM for detailed analysis of key structures, a comprehensive and reliable theoretical understanding of the stereochemical aspects of this compound can be achieved.

Advanced Spectroscopic and Structural Elucidation Methodologies in N,3 Dimethylbut 3 Enamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of N,3-Dimethylbut-3-enamide. While ³¹P NMR is not applicable due to the absence of phosphorus, ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. Based on the structure of this compound, a predictable pattern of signals is expected. The N-methyl group would yield a doublet, coupled to the adjacent N-H proton. The methylene (B1212753) protons adjacent to the carbonyl group would appear as a singlet, while the vinyl protons and the vinyl methyl group would produce characteristic signals in the olefinic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would correspond to a distinct signal. The carbonyl carbon is expected to appear significantly downfield, while the sp²-hybridized carbons of the double bond would resonate in the typical olefinic range. The sp³-hybridized carbons of the methyl and methylene groups would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift ranges are based on standard values for similar functional groups.

Atom Type Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Carbonyl¹³C170 - 175SingletTypical for a secondary amide carbonyl.
Quaternary Vinyl¹³C140 - 145SingletC=C(CH₃)
Terminal Vinyl¹³C110 - 115SingletC=CH₂
Methylene¹³C45 - 50Singlet-CH₂-C=O
N-Methyl¹³C25 - 30Singlet-NH-CH₃
C-Methyl¹³C20 - 25SingletC=C(CH₃)
Amide¹H5.5 - 7.0Broad SingletExchangeable proton.
Vinyl¹H4.8 - 5.0MultipletTwo non-equivalent protons.
Methylene¹H3.0 - 3.2SingletProtons adjacent to carbonyl.
N-Methyl¹H2.7 - 2.9DoubletCoupled to the N-H proton.
C-Methyl¹H1.7 - 1.9SingletVinyl methyl group.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₁₁NO), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. nih.gov The monoisotopic mass is calculated to be 113.08406 Da. nih.gov

Electron ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern, offering further structural confirmation. The molecular ion peak ([M]⁺˙) would be observed at m/z 113. Subsequent fragmentation could occur through various pathways, such as alpha-cleavage adjacent to the carbonyl group or the nitrogen atom, and cleavage of the butenyl side chain. The analysis of these fragment ions helps to piece together the molecular structure.

Table 2: Predicted Mass Spectrometry Data for this compound

Analysis Predicted m/z Value Interpretation
Molecular Ion (HRMS)113.08406[C₆H₁₁NO]⁺˙ confirms the elemental composition.
Key Fragment 185Loss of ethylene (B1197577) (C₂H₄) via McLafferty-type rearrangement.
Key Fragment 272Alpha-cleavage resulting in the [CH₂C(CH₃)=CH₂]⁺ fragment.
Key Fragment 358Cleavage yielding the [CH₃NHCO]⁺ fragment.
Key Fragment 455Loss of the amide group [H₂N(CH₃)CO] resulting in the [C₄H₇]⁺ fragment.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its secondary amide and alkene functionalities. A distinct N-H stretching vibration is expected, along with a strong C=O (Amide I) stretching band. The C=C double bond stretch and vinyl C-H bending vibrations would also be prominent features, confirming the presence of the butene group.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amide)Stretch3300 - 3250Medium
C-H (sp²)Stretch3100 - 3000Medium
C-H (sp³)Stretch3000 - 2850Medium
C=O (Amide I)Stretch1680 - 1640Strong
N-H (Amide II)Bend1570 - 1515Medium
C=C (Alkene)Stretch1650 - 1630Medium-Weak
=C-HBend (Out-of-plane)990 - 910Strong

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For XRD analysis to be performed on this compound, the compound must first be obtained in the form of a suitable single crystal. To date, the crystal structure of this compound has not been reported in the literature. If a crystal structure were determined, it would reveal the planarity of the amide group and the conformation of the butenyl side chain in the solid state.

Chromatographic Techniques for Separation, Purity Assessment, and Stereochemical Analysis (e.g., GC-MS, HPLC, SFC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like this compound. It separates the compound from impurities based on their boiling points and interactions with the column's stationary phase. The coupled mass spectrometer provides immediate identification of the eluted components, making it a powerful tool for purity analysis and identification in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the purification and purity assessment of this compound. By selecting an appropriate stationary phase (e.g., C18 for reverse-phase) and mobile phase, separation from non-volatile impurities or starting materials can be achieved. A UV detector can be used for quantification, as the amide chromophore absorbs UV light.

As this compound is achiral, techniques for stereochemical analysis like Supercritical Fluid Chromatography (SFC) with a chiral stationary phase are not necessary for its routine analysis.

Thermal Analysis Techniques (e.g., Thermogravimetry (TG) and Differential Thermal Analysis (DTA)) for Material Characterization

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Thermogravimetry (TG): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would indicate its thermal stability and decomposition temperature. A stable compound will show a flat baseline until the temperature at which it begins to decompose, at which point a significant mass loss will be recorded.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. This technique can detect physical transitions like melting and boiling, as well as chemical reactions like decomposition. A DTA curve for this compound would show endothermic peaks corresponding to its melting and boiling points.

Currently, specific experimental thermal analysis data for this compound is not available in published literature.

Research Applications of N,3 Dimethylbut 3 Enamide As a Chemical Synthon

Role as a Versatile Building Block for Complex Organic Molecules

There is currently no available research in scientific literature detailing the use of N,3-Dimethylbut-3-enamide as a versatile building block for the synthesis of complex organic molecules. Its potential reactivity, based on the enamide functional group, suggests it could participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. However, specific examples, reaction conditions, and the scope of its application in complex synthesis have not been reported. One doctoral thesis noted the synthesis of this compound, but did not elaborate on its subsequent use as a synthetic intermediate. uni-muenchen.deumn.edu

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocycles and Natural Product Analogues

The synthesis of nitrogen-containing heterocycles and natural product analogues is a prominent application of the enamide scaffold. Enamides can undergo cyclization reactions to form a wide array of heterocyclic systems. However, no studies have been published that specifically employ this compound as a precursor for these molecular architectures. The unique substitution pattern of this compound could theoretically lead to novel heterocyclic structures, but this potential remains unexplored.

Investigation of Biological Activities and Molecular Interactions of N,3 Dimethylbut 3 Enamide Derivatives

Molecular Target Identification and Binding Affinity Studies

Research on Interactions with Enzymes and Receptors

There are no published studies detailing the interactions of N,3-Dimethylbut-3-enamide or its derivatives with any specific enzymes or receptors. The scientific community has not yet reported on the inhibitory or binding capabilities of this compound class against biological targets, leaving its potential enzymatic or receptor-mediated effects unknown.

Computational Docking Studies with Biological Macromolecules (e.g., GyrB protein)

A search for computational research, including molecular docking studies, yielded no results for this compound derivatives. There is no evidence of these compounds being computationally modeled to predict their binding affinity or interaction patterns with biological macromolecules such as the GyrB protein or other potential targets.

Structure-Activity Relationship (SAR) Studies in this compound Derivatives for Biological Applications

Consistent with the lack of data on its biological interactions, no structure-activity relationship (SAR) studies for this compound derivatives are available. SAR studies are contingent on having initial biological activity data, from which the relationships between chemical structure and biological function can be derived. Without foundational activity screening, such analyses have not been performed or published.

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